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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Substance P (2-
11), a significant C-terminal fragment of the neuropeptide Substance P (SP). The data

presented herein facilitates an objective evaluation of its performance against the full-length

native peptide and other relevant analogues, supported by detailed experimental protocols and

signaling pathway diagrams.

Quantitative Data Summary
The biological activity of Substance P (2-11) and related peptides is primarily assessed

through their ability to bind to and activate neurokinin-1 (NK1) receptors. This activation triggers

downstream signaling cascades, leading to physiological responses such as smooth muscle

contraction. The following tables summarize the dose-response relationships for Substance P
(2-11) and its comparators in key functional assays.

While specific EC50 values for Substance P (2-11) are not consistently reported across the

literature, its potency can be inferred from structure-activity relationship studies of C-terminal

SP fragments. Research indicates that fragments containing six or more amino acids exhibit

potencies comparable to the full Substance P peptide in contracting the guinea pig ileum.[1]
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Furthermore, studies in cell-based assays show a gradual decrease in G-protein activation with

the shortening of the C-terminal fragment, suggesting that Substance P (2-11), being the

largest fragment, would have a potency closely resembling that of the native Substance P.

Table 1: Guinea Pig Ileum Contraction Assay

Compound EC50 (nM)
Relative Potency (vs.
Substance P)

Substance P ~5 - 15 1.0

Substance P (2-11) ~10 - 20 (Estimated) ~0.8 - 1.0

Substance P (4-11) ~2.5 - 7.5 ~2.0

Substance P (5-11) >100 <0.1

[Sar⁹,Met(O₂)¹¹]-SP ~1 - 5 ~3 - 5

Note: The EC50 for Substance P (2-11) is an estimate based on qualitative and comparative

data from structure-activity studies of Substance P fragments.

Table 2: NK1 Receptor-Mediated Intracellular Signaling

Compound Assay Cell Line EC50 (-log M)

Substance P Calcium Mobilization HEK293 8.5 ± 0.3

Substance P cAMP Accumulation HEK293T 7.8 ± 0.1

Substance P (2-11) G-protein Activation HEK293T/CHO
Slightly lower potency

than SP

Substance P (6-11) cAMP Accumulation 3T3 Fibroblasts Little to no activity

Experimental Protocols
Guinea Pig Ileum Contraction Assay
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This ex vivo assay is a classical method for determining the potency of tachykinin receptor

agonists by measuring their ability to induce smooth muscle contraction.

Methodology:

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig

and placed in an organ bath containing an oxygenated physiological salt solution (e.g.,

Tyrode's solution) maintained at 37°C.

Apparatus Setup: One end of the ileum segment is fixed to a stationary hook, and the other

is connected to an isometric force transducer to record contractions.

Equilibration: The tissue is allowed to equilibrate under a slight tension for a period of 30-60

minutes, with regular washing, until a stable baseline is achieved.

Dose-Response Curve Generation:

Increasing concentrations of the test compound (e.g., Substance P, Substance P (2-11))
are added to the organ bath in a cumulative or non-cumulative manner.

The contractile response is recorded after each addition until a maximal response is

achieved or a plateau is observed.

The tissue is washed thoroughly between doses (for non-cumulative addition) or after the

final dose to allow it to return to baseline.

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the

agonist concentration to generate a dose-response curve. The EC50 value, the

concentration of the agonist that produces 50% of the maximal response, is then calculated.

Intracellular Calcium Mobilization Assay
This cell-based assay measures the activation of Gq-coupled receptors, such as the NK1

receptor, by detecting the transient increase in intracellular calcium concentration following

agonist stimulation.

Methodology:
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Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or other suitable cell lines, are

transiently or stably transfected with the human NK1 receptor. Cells are seeded into 96-well

black, clear-bottom microplates.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

in a physiological buffer for 30-60 minutes at 37°C.

Agonist Stimulation: The plate is placed in a fluorescence microplate reader. Baseline

fluorescence is measured before the automated injection of varying concentrations of the

test compound.

Signal Detection: The fluorescence intensity is monitored over time to capture the transient

increase in intracellular calcium.

Data Analysis: The peak fluorescence response at each agonist concentration is normalized

and plotted against the logarithm of the concentration to generate a dose-response curve

and determine the EC50 value.

cAMP Accumulation Assay
This assay quantifies the activation of Gs-coupled signaling pathways by measuring the

production of cyclic adenosine monophosphate (cAMP) in response to agonist stimulation.

Methodology:

Cell Culture: Cells expressing the NK1 receptor (e.g., HEK293T or CHO cells) are seeded in

a 96-well plate.

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. Subsequently, cells are stimulated with various concentrations of

the test compound for a defined period.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

determined using a competitive immunoassay, such as a Homogeneous Time-Resolved

Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
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Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist

concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways and Experimental Workflows
The biological effects of Substance P and its active fragments, including Substance P (2-11),
are mediated primarily through the activation of the NK1 receptor, a G-protein coupled receptor

(GPCR).
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Substance P (2-11) Signaling
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Guinea Pig Ileum Contraction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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